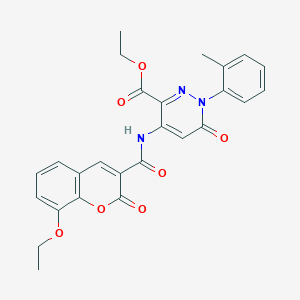
ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C26H23N3O7 and its molecular weight is 489.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.15360008 g/mol and the complexity rating of the compound is 1000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with a complex structure that incorporates elements from chromene and dihydropyridazine chemistry. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The molecular formula of the compound is C25H20N3O7 with a molecular weight of 493.4 g/mol. The structural complexity is indicated by its various functional groups, including amido, oxo, and carboxylate groups, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism : The chromene core structure allows interaction with bacterial enzymes, inhibiting their function.
- Study Findings : In vitro studies have shown that related compounds demonstrate effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.
Anti-inflammatory Properties
The compound's structural features suggest it may modulate inflammatory pathways:
- Mechanism : It potentially inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Case Studies : Similar derivatives have been documented to reduce inflammation in animal models, indicating a promising avenue for further research into this compound's efficacy in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- Mechanism : It may induce apoptosis in cancer cells through the modulation of cell cycle proteins and pathways.
- Research Findings : Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in xenograft models, suggesting a need for more extensive clinical evaluations .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 8-Ethoxy-Coumarin | Coumarin core | Antimicrobial, antioxidant |
| Benzothiazolyl-Pyridine | Fluorine substituents | Antiviral (H5N1, SARS-CoV) |
| Dihydropyridine Derivatives | Calcium channel blockers | Cardiovascular effects |
The biological activity of this compound is likely due to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could affect receptor activity related to inflammation and cancer progression.
- Oxidative Stress Reduction : Its antioxidant properties may help mitigate oxidative damage in cells.
Properties
IUPAC Name |
ethyl 4-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7/c1-4-34-20-12-8-10-16-13-17(25(32)36-23(16)20)24(31)27-18-14-21(30)29(19-11-7-6-9-15(19)3)28-22(18)26(33)35-5-2/h6-14H,4-5H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOYCGXOMUAFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=O)N(N=C3C(=O)OCC)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














